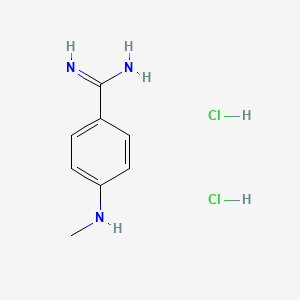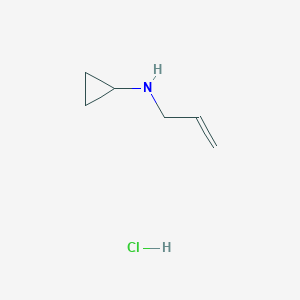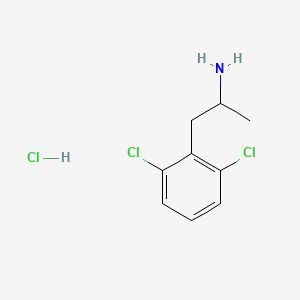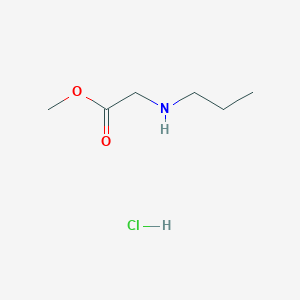
Methyl 2-(propylamino)acetate hydrochloride
Descripción general
Descripción
“Methyl 2-(propylamino)acetate hydrochloride” is a chemical compound with the CAS Number: 1616254-05-7 . It has a molecular weight of 167.64 and is typically in the form of a powder .
Physical And Chemical Properties Analysis
“Methyl 2-(propylamino)acetate hydrochloride” is a powder . It has a molecular weight of 167.64 . Other specific physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación
Chemical Modification and Polymer Research
The modification of xylan, a hemicellulose, illustrates the innovative use of chemical processes to produce biopolymers with specific properties. For instance, the reaction of 4-O-methylglucuronoxylan (GX) from birch with sodium monochloroacetate under specific conditions leads to the creation of xylan esters with potential applications in drug delivery and as antimicrobial agents. This research highlights the importance of chemical modification techniques in developing new materials with tailored properties for various applications (Petzold-Welcke et al., 2014).
Environmental Science and Toxicology
In environmental science, the study of methanogenic pathways and their quantification using stable carbon isotopic signatures is a crucial area of research. Understanding the contribution of different pathways to total CH4 production can aid in environmental assessments and the development of strategies to mitigate methane emissions, a potent greenhouse gas (Conrad, 2005).
Bioremediation and Waste Treatment
The utilization of cellulose acetate-based nanofibers for the immobilization of bacterial cells showcases an innovative approach to treating wastewater. This method not only facilitates the handling and efficiency of bacteria in removing pollutants like methylene blue dye but also emphasizes the role of material science in enhancing bioremediation processes (Zamel & Khan, 2021).
Epigenetics and Gene Expression
Epigenetic modifications, particularly DNA methylation, play a critical role in gene expression and have implications for a broad range of diseases, including cancer. Research in this field is vital for understanding the mechanisms underlying these changes and for developing potential therapeutic strategies. Studies have explored genome-wide DNA methylation and its implications for diseases like ovarian cancer, demonstrating the potential of epigenetic markers for early diagnosis, prognosis, and treatment (Barton et al., 2008; Yong et al., 2016).
Chemical Recycling
The chemical recycling of poly(ethylene terephthalate) (PET) represents a significant advancement in addressing plastic waste. By employing hydrolysis and glycolysis, researchers can recover valuable monomers and produce secondary materials, showcasing an effective approach to sustainability and resource conservation (Karayannidis & Achilias, 2007).
Propiedades
IUPAC Name |
methyl 2-(propylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-4-7-5-6(8)9-2;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFNIGIHJOOBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(propylamino)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



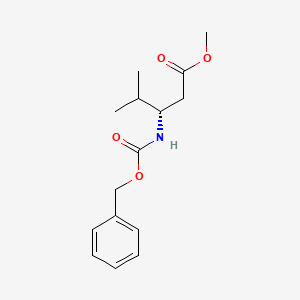
![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1457324.png)
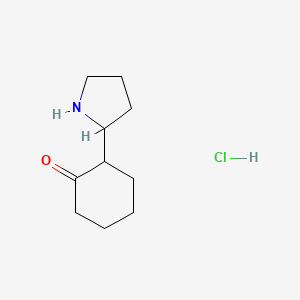
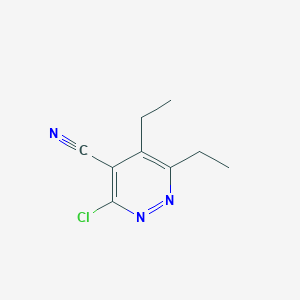
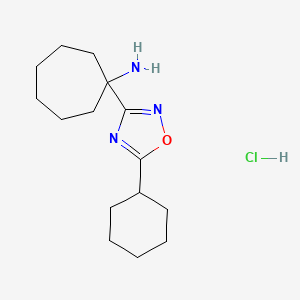

![5-Acetamidopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457331.png)
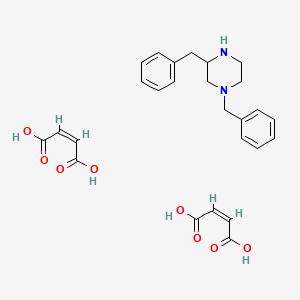
![(7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457335.png)
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1457337.png)
